molecular formula C7H12FN3O B2542221 2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol CAS No. 1781453-24-4

2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol

Cat. No.: B2542221
CAS No.: 1781453-24-4
M. Wt: 173.191
InChI Key: PBBJZTZNUPJTRZ-UHFFFAOYSA-N
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Description

“2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic compound containing nitrogen . This compound has a molecular weight of 144.15 . Pyrazoles are known for their diverse pharmacological effects and are often used in the synthesis of various organic molecules .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of 5-amino-pyrazoles as synthetic building blocks . These compounds can be used to construct diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, a fluoroethyl group, and an ethanol group . The InChI code for this compound is "1S/C6H9FN2O/c7-2-4-9-3-1-6 (5-10)8-9/h1,3,10H,2,4-5H2" .


Chemical Reactions Analysis

Pyrazole derivatives, such as “this compound”, can participate in a variety of chemical reactions. For instance, 5-amino-pyrazoles can react with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution to form 5-amino-4-hydroxyiminopyrazoles and diazene compounds .

Future Directions

The future directions for the research and development of “2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the diverse applications of pyrazole derivatives in the field of pharmaceutics and medicinal chemistry , there is potential for these compounds to be developed into novel antimicrobial drugs .

Properties

IUPAC Name

2-amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN3O/c8-2-4-11-6(1-3-10-11)7(12)5-9/h1,3,7,12H,2,4-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBJZTZNUPJTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCF)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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